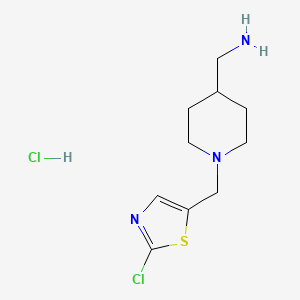
(1-((2-Chlorothiazol-5-yl)methyl)piperidin-4-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-((2-Chlorothiazol-5-yl)methyl)piperidin-4-yl)methanamine hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a chlorothiazole moiety attached to a piperidine ring, which is further linked to a methanamine group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-((2-Chlorothiazol-5-yl)methyl)piperidin-4-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Chlorothiazole Intermediate: The synthesis begins with the preparation of the 2-chlorothiazole intermediate. This can be achieved by reacting thiazole with chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Alkylation of Piperidine: The next step involves the alkylation of piperidine with the chlorothiazole intermediate. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Formation of Methanamine Derivative: The resulting product is then reacted with formaldehyde and hydrogen cyanide to introduce the methanamine group. This step is typically performed under acidic conditions to ensure the formation of the desired product.
Conversion to Hydrochloride Salt: Finally, the free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented at each step to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can be performed on the chlorothiazole moiety, converting it to the corresponding thiazoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorothiazole ring, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Thiazoline derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals
Biology: In biological research, (1-((2-Chlorothiazol-5-yl)methyl)piperidin-4-yl)methanamine hydrochloride is used as a ligand in receptor binding studies. It helps in understanding the interaction between receptors and ligands, which is crucial for drug discovery.
Medicine: The compound has potential therapeutic applications due to its ability to interact with specific biological targets. It is being investigated for its potential use in treating neurological disorders and as an antimicrobial agent.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of various chemical products.
Mecanismo De Acción
The mechanism of action of (1-((2-Chlorothiazol-5-yl)methyl)piperidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to the desired biological effect. For example, in neurological applications, it may act as an agonist or antagonist at certain neurotransmitter receptors, thereby influencing neuronal signaling pathways.
Comparación Con Compuestos Similares
- (1-(2-Chlorophenyl)piperidin-4-yl)methanamine hydrochloride
- (1-(2-Chlorobenzyl)piperidin-4-yl)methanamine hydrochloride
- (1-(2-Chlorothiazol-4-yl)methyl)piperidin-4-yl)methanamine hydrochloride
Comparison: While these compounds share structural similarities with (1-((2-Chlorothiazol-5-yl)methyl)piperidin-4-yl)methanamine hydrochloride, they differ in the position and nature of the substituents on the piperidine and thiazole rings. These differences can significantly impact their chemical reactivity, biological activity, and potential applications. For instance, the position of the chlorine atom on the thiazole ring can influence the compound’s binding affinity to specific receptors, thereby affecting its pharmacological profile.
Propiedades
Fórmula molecular |
C10H17Cl2N3S |
|---|---|
Peso molecular |
282.2 g/mol |
Nombre IUPAC |
[1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidin-4-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C10H16ClN3S.ClH/c11-10-13-6-9(15-10)7-14-3-1-8(5-12)2-4-14;/h6,8H,1-5,7,12H2;1H |
Clave InChI |
XLTXMZOKANHAOT-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CN)CC2=CN=C(S2)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl (((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)methyl)carbamate](/img/structure/B12817186.png)
![Rel-(1R,4R,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B12817190.png)

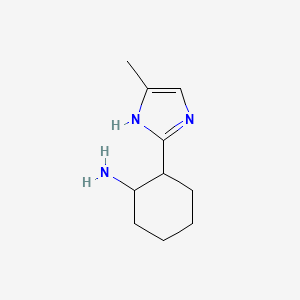
![(2,5-Diiodo-phenyl)-[4-(tetrahydro-furan-3-yloxy)-phenyl]-methanone](/img/structure/B12817214.png)
![(3AS,8aR)-2-(4-phenyl-1,10-phenanthrolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B12817222.png)

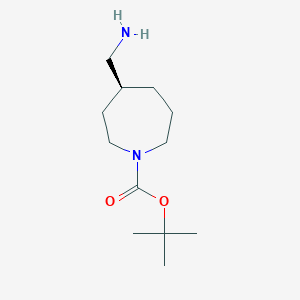
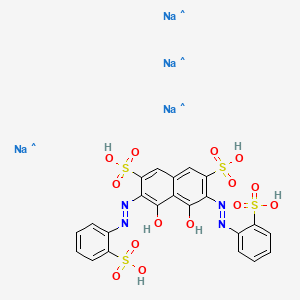

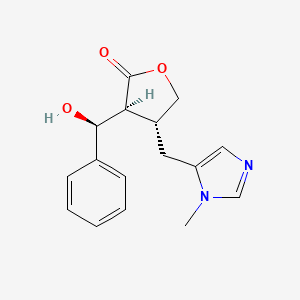

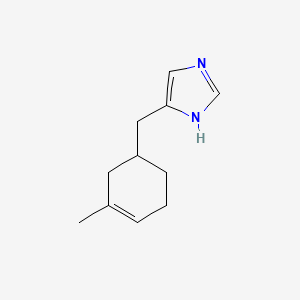
![Methyl 2-(3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl)acetate](/img/structure/B12817262.png)
